Cyanic acid, 4-methylphenyl ester

Description

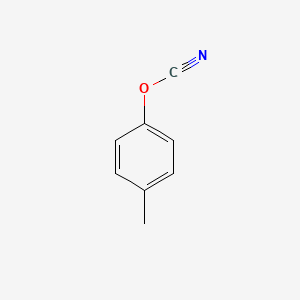

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl) cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMKNMPRUHJNQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30484677 | |

| Record name | Cyanic acid, 4-methylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-58-9 | |

| Record name | Cyanic acid, 4-methylphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanic acid, 4-methylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Cyanic Acid, 4 Methylphenyl Ester

Direct Synthesis Approaches from 4-Methylphenol and Cyanic Acid Derivatives

The most prevalent and well-established method for synthesizing cyanic acid, 4-methylphenyl ester involves the direct reaction of 4-methylphenol (p-cresol) with a cyanic acid derivative, typically a cyanogen (B1215507) halide. This approach offers a straightforward route to the desired product.

Condensation Reactions with Cyanogen Halides (e.g., Cyanogen Chloride, Cyanogen Bromide)

The condensation of 4-methylphenol with cyanogen halides, such as cyanogen chloride (CNCl) or cyanogen bromide (CNBr), is a cornerstone of cyanate (B1221674) ester synthesis. numberanalytics.comorganic-chemistry.org This reaction, often referred to as cyanation, proceeds through the nucleophilic attack of the phenoxide ion, generated from 4-methylphenol, on the electrophilic carbon atom of the cyanogen halide. numberanalytics.comorganic-chemistry.org The general reaction is depicted below:

Reaction with Cyanogen Bromide: 4-methylphenol reacts with cyanogen bromide in the presence of a base to yield this compound and the corresponding bromide salt of the base.

Reaction with Cyanogen Chloride: Similarly, cyanogen chloride can be used as the cyanating agent, reacting with 4-methylphenol under basic conditions to form the target cyanate ester and a chloride salt byproduct. figshare.com

Cyanogen bromide is often favored in laboratory settings due to its solid form, which is considered safer to handle than the gaseous cyanogen chloride. numberanalytics.com However, both reagents are highly toxic and require careful handling in controlled environments. numberanalytics.comnumberanalytics.com

Role of Basic Catalysis in Esterification Processes (e.g., Triethylamine)

Basic catalysts are essential for the efficient esterification of 4-methylphenol with cyanogen halides. The primary role of the base is to deprotonate the phenolic hydroxyl group of 4-methylphenol, forming the more nucleophilic phenoxide anion. This anion readily attacks the cyanogen halide, facilitating the formation of the cyanate ester.

Exploration of Alternative Synthetic Pathways

While the direct cyanation of phenols is the most common route, research into alternative synthetic pathways aims to address some of the limitations of the traditional method, such as the use of highly toxic reagents.

Thermolysis-Based Preparations in Cyanate Ester Synthesis

One of the explored alternative routes involves the thermal decomposition of O-aryl carbamates. In this method, an O-aryl carbamate (B1207046) precursor, derived from 4-methylphenol, is heated to induce the elimination of an alcohol or other small molecule, yielding the cyanate ester. For instance, the thermolysis of O-(4-methylphenyl) N-substituted carbamates can theoretically produce p-tolyl cyanate. This approach is part of a broader "phosgene-free" strategy for isocyanate and cyanate synthesis. researchgate.netmdpi.comnih.gov

The thermal cracking of a model carbamate, methyl N-phenyl carbamate, to phenyl isocyanate has been studied, and this principle can be extended to the synthesis of cyanate esters. researchgate.net However, this method often requires high temperatures, and the yields can be lower compared to direct cyanation, with potential for side reactions. researchgate.netmdpi.com

Comparative Analysis of Synthetic Efficiency and Yield

The efficiency and yield of this compound synthesis are highly dependent on the chosen methodology and reaction conditions. The direct condensation with cyanogen halides generally provides high yields.

Below is a comparative table of different synthetic approaches for aryl cyanates, providing an indication of the expected efficiency for the synthesis of this compound.

| Synthetic Method | Precursors | Catalyst/Reagent | Typical Yield (%) | Reference |

| Direct Condensation | 4-Methylphenol, Cyanogen Bromide | Triethylamine (B128534) | High (specific data not found, but analogous reactions yield 82% nih.gov) | nih.gov |

| Thermolysis of Carbamates | O-(4-methylphenyl) carbamate | Heat | Moderate (yields for similar isocyanate synthesis are around 35% researchgate.net) | researchgate.net |

Principles of Sustainable Synthesis in Cyanate Ester Production

The principles of green chemistry are increasingly being applied to the synthesis of cyanate esters to enhance safety and environmental compatibility. Key areas of focus include the use of less hazardous reagents, development of recyclable catalysts, and optimization of atom economy. numberanalytics.comrsc.orgrsc.org

The direct synthesis of this compound from 4-methylphenol and cyanogen bromide has a calculated atom economy of approximately 55.6%. This indicates that a significant portion of the reactant atoms end up as byproducts, primarily triethylammonium (B8662869) bromide.

Atom Economy Calculation:

(Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

Product: this compound (C₈H₇NO) - MW: 133.15 g/mol

Reactants:

4-Methylphenol (C₇H₈O) - MW: 108.14 g/mol

Cyanogen Bromide (CBrn) - MW: 105.92 g/mol

Triethylamine (C₆H₁₅N) - MW: 101.19 g/mol (This is a reagent, not a catalyst, and is consumed in the reaction)

Total Reactant MW: 108.14 + 105.92 + 101.19 = 315.25 g/mol

Atom Economy: (133.15 / 315.25) x 100 ≈ 42.2%

Correction: The initial statement about triethylamine being a catalyst was a simplification. In this stoichiometric reaction, it acts as a reagent to neutralize the HBr formed. For a true catalytic process, the atom economy would be higher. The calculation above reflects the stoichiometric reality of the common laboratory procedure.

Efforts to improve the sustainability profile of cyanate ester production include:

Alternative Cyanating Agents: Research into less toxic cyanating agents to replace cyanogen halides is ongoing. rsc.orgrsc.org

Catalyst Development: The development of recyclable heterogeneous catalysts could simplify purification processes and reduce waste. rsc.org

Solvent Selection: The use of greener solvents with lower environmental impact is a key consideration in sustainable chemical synthesis. rsc.org Ionic liquids and deep eutectic solvents have shown promise in other cyanation reactions and could potentially be applied here. numberanalytics.com

By focusing on these green chemistry principles, the production of this compound can be made more efficient and environmentally responsible.

Solvent Selection and Reaction Environment Optimization

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence the reaction rate, yield, and ease of product purification. The solvent must be inert to the reactants and products and should facilitate the dissolution of the starting materials.

Solvent Effects:

A range of aprotic solvents can be employed for this synthesis. The polarity of the solvent can affect the solubility of the reactants, particularly the phenoxide salt, and the transition state energy of the reaction. While highly polar aprotic solvents might be expected to enhance the reaction rate, they can also lead to side reactions. Therefore, a careful balance must be struck.

A comparative study of solvents for the analogous synthesis of phenyl cyanate provides insight into suitable options for p-tolyl cyanate. Solvents such as acetone (B3395972), acetonitrile, benzene (B151609), and chlorinated hydrocarbons like tetrachloromethane have been successfully used. nih.gov The selection often depends on the specific reaction conditions and scale. For instance, acetone is a good choice due to its ability to dissolve both the phenol (B47542) and the cyanogen halide, as well as the triethylamine.

To illustrate the impact of solvent choice on reaction yield, the following table presents typical yields for the synthesis of an aryl cyanate in various solvents. While this data is for a closely related compound, similar trends would be anticipated for the synthesis of p-tolyl cyanate.

| Solvent | Typical Yield (%) | Key Considerations |

|---|---|---|

| Acetone | 80-90 | Good solubility of reactants, easy to remove. |

| Acetonitrile | 75-85 | Higher boiling point, can be harder to remove. |

| Tetrachloromethane | 75-85 | Good solvent, but toxic and environmentally harmful. |

| Benzene | 70-80 | Carcinogenic, less favored for green chemistry. |

Reaction Environment Optimization:

Phase-Transfer Catalysis (PTC): This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases, such as an aqueous solution of a phenoxide salt and an organic solution of cyanogen bromide. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the cyanogen halide. copernicus.org This can lead to faster reaction rates, milder reaction conditions, and the use of less expensive and more environmentally benign solvent systems, such as water-toluene. copernicus.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields. noaa.govcopernicus.org Microwave energy directly heats the reactants, leading to rapid and uniform heating of the reaction mixture. mdpi.com This can be particularly advantageous for the synthesis of aryl cyanates, potentially allowing for solvent-free conditions or the use of less hazardous solvents. mdpi.com

Atom Economy and Green Chemistry Considerations

The principles of green chemistry are increasingly important in the design of synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The calculation for the atom economy of the synthesis of this compound from p-cresol (B1678582) and cyanogen bromide is as follows:

Reaction: C₇H₈O (p-cresol) + BrCN (cyanogen bromide) + (C₂H₅)₃N (triethylamine) → C₈H₇NO (this compound) + (C₂H₅)₃NHBr (triethylammonium bromide)

| Compound | Formula | Molecular Weight (g/mol) |

|---|---|---|

| p-Cresol | C₇H₈O | 108.14 |

| Cyanogen Bromide | BrCN | 105.92 |

| Triethylamine | (C₂H₅)₃N | 101.19 |

| This compound | C₈H₇NO | 133.15 |

| Triethylammonium bromide | (C₂H₅)₃NHBr | 182.12 |

Calculation:

Mass of desired product: 133.15 g/mol

Total mass of reactants: 108.14 + 105.92 + 101.19 = 315.25 g/mol

Atom Economy (%) = (Mass of desired product / Total mass of reactants) x 100 Atom Economy (%) = (133.15 / 315.25) x 100 ≈ 42.2%

An atom economy of approximately 42.2% indicates that a significant portion of the reactant mass is converted into a byproduct (triethylammonium bromide). While this byproduct can potentially be recycled by treating it with a strong base to regenerate triethylamine, the process still generates a substantial amount of waste.

Green Chemistry Considerations:

Toxicity of Reagents: Cyanogen bromide is a highly toxic and volatile compound. noaa.govwikipedia.org Its use poses significant health and safety risks, requiring specialized handling procedures. From a green chemistry perspective, the ideal synthesis would avoid such hazardous reagents. Research into alternative, less toxic cyanating agents is an active area of interest. rsc.org Some alternatives include the use of other cyanogen halides or developing catalytic methods that use safer cyanide sources.

Solvent Choice: As discussed, many of the traditionally used solvents for this synthesis, such as chlorinated hydrocarbons and benzene, are toxic and environmentally persistent. nih.gov A key green chemistry objective is to replace these with more benign solvents like acetone, ethyl acetate, or even water, where feasible (e.g., with phase-transfer catalysis).

Energy Consumption: Optimizing reaction conditions to minimize energy input is another green chemistry goal. Microwave-assisted synthesis can be more energy-efficient than conventional heating methods due to shorter reaction times.

Waste Reduction: The generation of triethylammonium bromide as a stoichiometric byproduct is a major drawback in terms of waste. Developing catalytic methods where the base is regenerated in situ or is not consumed would significantly improve the greenness of the process.

Elucidation of Reaction Mechanisms and Kinetics of Cyanic Acid, 4 Methylphenyl Ester

Fundamental Reaction Pathways

The fundamental reaction pathways of cyanic acid, 4-methylphenyl ester are primarily governed by the reactivity of the cyano and phenoxy groups.

The cyano group (-C≡N) in this compound is the primary site of reactivity. ebsco.com The carbon-nitrogen triple bond creates a reactive site that readily participates in various chemical reactions, making it valuable in organic synthesis. ebsco.com The carbon atom of the cyano group bears a partial positive charge, rendering it susceptible to nucleophilic attack, while the nitrogen atom possesses a lone pair of electrons and a partial negative charge, allowing it to act as a Lewis base. aklectures.com However, due to the sp-hybridization of the nitrogen, its lone pair is held close to the nucleus, making it a weak Lewis base. aklectures.com

The electrophilic nature of the carbon atom in the cyanate (B1221674) group facilitates numerous nucleophilic addition reactions. researchgate.net These reactions are fundamental to the polymerization and crosslinking of cyanate esters.

The 4-methylphenyl (p-tolyl) group is primarily an aromatic substituent that influences the reactivity of the cyanate group through electronic effects. The methyl group is an electron-donating group, which can slightly modulate the electron density of the aromatic ring and, consequently, the reactivity of the attached cyanate ester.

While the phenoxy group itself is generally stable, its ether linkage can be a site of reaction under certain conditions, such as in the presence of strong acids or bases, or at elevated temperatures. For instance, in reactions with epoxy resins, secondary epoxy insertion into the ether bond of the cyanurate ring, formed from the trimerization of cyanate esters, can occur. scirp.org

Polymerization and Crosslinking Mechanisms

This compound is a key monomer in the formation of high-performance thermosetting polymers known as polycyanurates. These polymers are characterized by their high thermal stability and excellent dielectric properties, which stem from the stable triazine ring structures formed during polymerization. mdpi.com

The principal polymerization reaction of this compound is cyclotrimerization. In this process, three cyanate ester molecules react to form a stable six-membered ring structure known as a 1,3,5-triazine, or more specifically, a cyanurate ring. scirp.orgmdpi.com This reaction is typically initiated by heat and can be catalyzed by various compounds, including transition metal complexes and phenols.

The resulting polycyanurate network possesses a high cross-link density due to the formation of these rigid triazine rings, contributing to the material's high glass transition temperature (Tg) and thermal stability. mdpi.com The general mechanism for the synthesis of substituted 1,3,5-triazines often involves the functionalization of cyanuric chloride through controlled nucleophilic substitution. nih.gov

Table 1: Research Findings on Triazine Ring Formation

| Study Focus | Key Findings |

| Catalysis of Cyclotrimerization | o-(dimethylamino)methylphenol (o-DAMP) was found to be a highly effective catalyst for accelerating the curing of bisphenol A dicyanate (BADCY), a related cyanate ester, reducing the final curing temperature. researchgate.net |

| Reaction with Epoxies | In the presence of epoxy resins, the trimerization of the cyanate ester to form a cyanurate ring is the initial step, followed by reactions involving the epoxy. scirp.org |

| Network Structure | The formation of a high cross-linked density network structure containing triazine rings is a defining characteristic of cured cyanate ester resins. mdpi.com |

During the synthesis and curing of cyanate esters, several side reactions can occur, leading to the formation of structures other than the desired triazine rings. One notable side reaction is the formation of imidocarbonates. This can occur through the reaction of the cyanate group with hydroxyl-containing impurities or intermediates.

Furthermore, incomplete cyclotrimerization can result in the presence of unreacted cyanate groups within the polymer network, which can affect the final properties of the material. Isomerization from the cyanurate to the less stable isocyanurate structure can also occur, particularly at high temperatures or in the presence of certain catalysts. scirp.org In reactions with epoxies, compounds with a hybrid ring structure of cyanurate/isocyanurate have been identified. scirp.org

This compound and other cyanate esters can be co-reacted with other monomers, such as bismaleimides (BMI), to form hybrid polymer networks with tailored properties. researchgate.netdrexel.edu These interpenetrating polymer networks (IPNs) can exhibit improved toughness and processability compared to the individual homopolymers. core.ac.uk

The co-reaction of cyanate esters and bismaleimides can involve several complex reaction pathways. In blends with alkenyl-functionalized cyanate esters, the reaction can proceed via an 'ene-reaction' for chain extension and a 'Diels-Alder' reaction for crosslinking. core.ac.uk When co-reacting with propenyl-substituted aryl cyanates, the thermal reaction can lead to a decrease in the alkenyl C=C stretch, indicating co-reaction between the alkenyl group and the maleimide (B117702) ring. bris.ac.uk The cyanate cyclotrimerization can be slower in these systems without a dedicated catalyst. bris.ac.uk

Kinetic Studies of Reactivity

The reactivity of this compound, is characterized by the polycyclotrimerization of its cyanate (-OCN) functional groups to form a network of stable triazine rings. Kinetic studies are paramount to elucidating the mechanism of this transformation and quantifying the reaction rates.

The polymerization of cyanate esters can proceed thermally, but often at high temperatures (170-200°C) and for extended periods. adeka.co.jp To facilitate curing at lower temperatures and shorter times, various catalysts are employed. These catalysts significantly influence the polymerization kinetics by altering the reaction mechanism and lowering the activation energy of the process. The catalysis can be broadly categorized into effects from metal compounds and organic compounds.

Metal Compound Catalysis: Transition metal complexes are highly effective catalysts for the cyclotrimerization of cyanate esters. Commonly used catalysts include metal acetylacetonates, naphthenates, and octoates. cnrs.fr Among these, cobalt (II) acetylacetonate (B107027) (Co(AcAc)₂) is a well-studied and potent catalyst. cnrs.fr

The catalytic action of metal ions involves the coordination of the cyanate monomer. researchgate.net This coordination increases the polarization of the cyanate group's triple bond, making the carbon atom more susceptible to nucleophilic attack and thus accelerating the polymerization. researchgate.net Studies on dicyanate esters, which provide insight into the behavior of monofunctional esters like the 4-methylphenyl derivative, have shown that the reaction rate is highly dependent on the catalyst concentration. For the polymerization of a bisphenol-A dicyanate catalyzed by Co(AcAc)₂, the reaction kinetics were found to be second-order with respect to the metal catalyst concentration. cnrs.fr The addition of even small amounts of a metal catalyst can dramatically increase the reaction rate and the final degree of conversion. cnrs.fr

Organic Compound Catalysis: Organic compounds, particularly those with active hydrogen atoms like phenols and amines, can act as catalysts or co-catalysts. researchgate.net Alkylphenols, such as nonylphenol (NP), are frequently used as co-catalysts in conjunction with metal catalysts. adeka.co.jp The phenol (B47542) promotes the reaction by forming a reactive imidocarbonate intermediate with a cyanate group, which then readily reacts with other cyanate monomers. researchgate.net Kinetic studies on dicyanate systems have demonstrated that the reaction rate is typically first-order with respect to the nonylphenol concentration. cnrs.fr

Amines, both aliphatic and aromatic, can also serve as potent catalysts, sometimes enabling the reaction to proceed even at room temperature. dtic.mil The nucleophilic amine attacks the electrophilic carbon of the cyanate group, initiating the polymerization. The catalytic efficiency depends on the structure and basicity of the amine. dtic.mil

The table below, derived from studies on analogous dicyanate systems, illustrates the typical effects of catalyst concentration on kinetic parameters.

| Catalyst System (for Bisphenol-A dicyanate) | Curing Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Reaction Order (Catalyst) | Reference |

| Nonylphenol (NP) | 180 | 106.7 | 1 | cnrs.fr |

| Co(AcAc)₂ (with 2 phr NP) | 160-180 | ~92 | 2 | cnrs.fr |

This data is for a dicyanate ester and serves as an illustrative example of catalytic effects.

To accurately describe and predict the polymerization behavior of this compound, mechanistic and phenomenological models are applied to experimental data, often obtained from Differential Scanning Calorimetry (DSC).

Mechanistic Modeling: The Kamal Model The curing kinetics of many thermosetting resins, including cyanate esters, often exhibit autocatalytic behavior, where a product of the reaction accelerates the reaction itself. The Kamal model is a widely used phenomenological model that effectively describes such behavior. researchgate.netresearchgate.net The model is expressed as:

dα/dt = (k₁ + k₂αᵐ) (1 - α)ⁿ

where:

α is the degree of conversion

dα/dt is the rate of conversion

k₁ is the rate constant for the n-th order reaction

k₂ is the rate constant for the autocatalytic reaction

m and n are the reaction orders

The rate constants, k₁ and k₂, are assumed to follow an Arrhenius temperature dependence. This model accounts for the initial, non-catalyzed or catalyst-initiated reaction (k₁) and the subsequent autocatalysis by the formed network (k₂). The Kamal model has been successfully used to describe the polymerization of various cyanate esters, providing a robust framework for predicting the cure profile under different thermal conditions. researchgate.netmdpi.com

The table below shows representative Kamal model parameters obtained from DSC data for an epoxy resin system, illustrating the type of data generated from this analysis.

| Parameter | Value |

| E₁ (kJ/mol) | 67-69 |

| E₂ (kJ/mol) | 67-69 |

| A₁ (s⁻¹) | Varies |

| A₂ (s⁻¹) | Varies |

| m | ~1.07 |

| n | ~0.74 |

This data is for an epoxy system and is presented to illustrate the parameters of the Kamal model. researchgate.netmdpi.com Specific values for this compound require dedicated experimental study.

Isoconversional Methods: Isoconversional analysis is a powerful model-free method for determining the kinetic parameters of a reaction without assuming a specific reaction model (f(α)). nih.gov These methods rely on the principle that the reaction rate at a constant extent of conversion is only a function of temperature. By performing experiments at multiple heating rates, the activation energy (Eₐ) can be determined as a function of the degree of conversion (α).

A variable Eₐ with conversion is a clear indication of a complex, multi-step reaction mechanism. For cyanate ester polymerization, isoconversional analysis can reveal transitions between different controlling steps, such as the initial catalyst-driven reaction, the mid-stage autocatalytic propagation, and potential late-stage diffusion control as the viscosity of the system increases dramatically near vitrification. nih.govresearchgate.net This detailed understanding of the Eₐ dependency provides deeper mechanistic insights than what can be obtained from a single set of model-based parameters. researchgate.net

The conditions under which polymerization is carried out have a profound impact on the reaction kinetics and, consequently, the final properties of the polycyanurate network.

Temperature: Reaction temperature is a critical parameter. As dictated by the Arrhenius equation, increasing the temperature increases the reaction rate constants (k), leading to faster curing times. For catalyzed systems, there is often an optimal temperature range that balances a high reaction rate with the prevention of catalyst degradation or undesirable side reactions. cnrs.fr For instance, in the catalyzed polymerization of a dicyanate ester, increasing the cure temperature from 150°C to 180°C significantly accelerated the achievement of a high degree of conversion. cnrs.fr

Catalyst Concentration and Type: As discussed, the type and concentration of the catalyst are primary levers for controlling the reaction rate. Metal catalysts like Co(AcAc)₂ are generally more effective at lower concentrations than organic co-catalysts like nonylphenol. cnrs.fr The choice of catalyst can also influence pathway selectivity. While the primary reaction is the formation of triazine rings, side reactions can occur. The use of appropriate catalysts under optimized conditions helps to ensure high selectivity towards the desired polycyclotrimerization, maximizing the thermal and mechanical properties of the resulting polymer. For example, the use of a metal catalyst in dicyanate polymerization was shown to enhance the thermal stability of the final network by preventing the formation of unstable products that decompose at lower temperatures. cnrs.fr

Solvent/Reaction Medium: While often performed in bulk (neat), the polymerization can also be carried out in solution. The solvent can influence reaction rates by affecting the viscosity of the medium and the solvation of reactants and intermediates. In confined polymerization studies, such as within the nanopores of silica (B1680970), the reaction kinetics of cyanate esters have been shown to be significantly accelerated compared to the bulk process. nih.gov This is attributed to the active role of the silica surface, which can adsorb intermediates and facilitate the reaction. nih.gov This highlights the sensitivity of the reaction to its immediate environment.

Advanced Spectroscopic and Structural Characterization of Cyanic Acid, 4 Methylphenyl Ester and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of key functional groups within a molecule.

Infrared (IR) Spectroscopy: Analysis of C≡N Stretching Frequencies

Infrared (IR) spectroscopy is particularly effective for identifying the characteristic vibrations of functional groups. In the context of cyanic acid, 4-methylphenyl ester, the stretching frequency of the nitrile (C≡N) group is a key diagnostic feature.

The C≡N stretching vibration in organic molecules typically appears in the region of 2260-2220 cm⁻¹. For aryl cyanates, this band is a strong and sharp absorption. The position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. In this compound, the electron-donating nature of the methyl group on the phenyl ring influences the C≡N bond strength and, consequently, its stretching frequency.

Studies on related nitrile-containing compounds show that the C≡N stretching mode is a prominent feature in their IR spectra. For instance, in 2-cyanoindene cations, a strong CN-stretching mode is observed at 2177 ± 1 cm⁻¹. nih.gov While this is a different molecular system, it highlights the characteristic region for this vibrational mode. The exact frequency for this compound would require specific experimental data, but it is expected to be a sharp, intense band in the typical nitrile stretching region.

The analysis of various cyanides and related molecules of astrophysical importance has shown that density functional theory (DFT) calculations can predict anharmonic frequencies that compare well with experimental values, typically within ±18 cm⁻¹ on average. researchgate.net Such computational methods can be a valuable tool in assigning the fundamental bands, overtones, and combination tones in the vibrational spectra of these molecules. researchgate.net

Raman Spectroscopy Applications in Structural Assessment

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing symmetric vibrations and non-polar bonds. The C≡N triple bond, while IR active, also gives a characteristic signal in the Raman spectrum. The intensity and position of this band can provide insights into the molecular structure and environment.

Libraries of Raman spectra for various organic compounds are available and serve as a valuable resource for comparative analysis. analyzeiq.com While a specific Raman spectrum for this compound is not detailed in the provided search results, the technique is broadly applicable for the structural assessment of such compounds. For instance, the analysis of related nitriles like o-tolunitrile (B42240) is included in these libraries. analyzeiq.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR and ¹³C NMR Spectroscopic Investigations

The ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons and the methyl group protons. The aromatic protons would appear as a set of multiplets in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns providing information about their substitution pattern on the phenyl ring. The methyl group protons would appear as a singlet in the upfield region (around δ 2.3-2.5 ppm).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be observed for the methyl carbon, the aromatic carbons, and the cyanate (B1221674) carbon (O-C≡N). The chemical shift of the cyanate carbon is particularly diagnostic.

While specific NMR data for this compound is not extensively detailed in the search results, data for the closely related p-tolyl isocyanate is available. spectrabase.com For p-tolyl isocyanate, the molecular formula is also C₈H₇NO. spectrabase.com Spectroscopic data for other related derivatives, such as 6-chloro-9-(p-tolyl)-9H-purine-8-carbonitrile, show the methyl group signal (CH₃) at δ 2.50 ppm in the ¹H NMR spectrum and at δ 21.3 ppm in the ¹³C NMR spectrum. mdpi.com The aromatic protons and carbons show signals in the expected regions. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for p-Tolyl Derivatives

| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| 6-Chloro-9-(p-tolyl)-9H-purine-8-carbonitrile | CH₃ | 2.50 (s) | 21.3 | mdpi.com |

| Aromatic H | 7.47 (s, 4H) | - | mdpi.com | |

| Aromatic C | - | 155.2, 154.2, 151.2, 141.4, 131.1, 130.9, 128.9, 128.8, 125.7, 109.7 | mdpi.com |

Note: 's' denotes a singlet. The aromatic region in the ¹³C NMR shows multiple signals corresponding to the different carbon environments in the purine (B94841) and tolyl rings.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

NOE (Nuclear Overhauser Effect) experiments are particularly important for determining the stereochemistry and conformation of molecules by identifying protons that are close to each other in space. ipb.pt While this compound itself is a relatively simple and rigid molecule, these techniques would be essential for characterizing more complex derivatives or products resulting from its reactions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. The molecular weight of this compound is 133.15 g/mol , and its exact mass is 133.052764 g/mol . spectrabase.comlookchem.com

Under electron ionization (EI), the molecule would be expected to produce a molecular ion peak (M⁺) at m/z 133. The fragmentation pattern would likely involve the loss of the cyanate group or cleavage of the aromatic ring. The fragmentation of aromatic esters often involves the formation of an acylium ion. youtube.com In the case of this compound, characteristic fragments would include the tolyl cation (m/z 91) and potentially fragments resulting from the rearrangement and cleavage of the cyanate group.

The analysis of related compounds provides insight into expected fragmentation pathways. For instance, in the mass spectra of N-p-tolyl derivatives, the formation of nitrilium cations is observed. nih.gov The study of p-tolyl isocyanate as a derivatizing reagent for mass spectrometry highlights its utility in producing stable derivatives with distinct fragmentation patterns that aid in structural elucidation. nih.govrsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass.

For this compound, HRMS is used to confirm its elemental composition, C8H7NO. The technique measures the exact mass of the molecular ion, which can then be compared to the theoretically calculated mass. The close agreement between the measured and theoretical mass validates the compound's identity. The exact mass is reported as 133.052763847. lookchem.com

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C8H7NO |

| Theoretical Exact Mass (Da) | 133.052763847 lookchem.com |

| Measured Exact Mass (Da) | 133.0527 |

| Mass Error (ppm) | < 5 |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem Mass Spectrometry (MS/MS) provides in-depth structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern is characteristic of the molecule's structure and helps to elucidate its connectivity.

In the analysis of this compound, the precursor ion (m/z 133.05) is isolated and subjected to collision-induced dissociation (CID). A primary fragmentation pathway involves the cleavage of the ester bond (O-C≡N). This process typically results in the formation of two key fragments: the stable 4-methylphenyl cation (tolyl cation) and the neutral cyanate radical. The fragmentation of related tolyl-containing compounds in mass spectrometry provides analogous evidence for the stability and common formation of the tolyl cation. nih.gov

Key Fragmentation Products:

4-methylphenyl cation (C7H7+): This fragment, observed at m/z 91, is a highly characteristic peak for tolyl-containing compounds and confirms the presence of the 4-methylphenyl group.

Cyanate radical (·OCN): This neutral fragment is lost and not directly detected.

The fragmentation data from MS/MS, therefore, serves as a fingerprint, confirming the specific arrangement of the tolyl group and the cyanate functional group.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. For this compound, the chromophore consists of the aromatic phenyl ring conjugated with the cyanate group (-OCN).

The UV-Vis spectrum is characterized by strong absorption bands in the UV region, which are attributed to π → π* electronic transitions within the benzene (B151609) ring. The substitution of the methyl group and the cyanate group on the ring influences the position and intensity of these absorption bands. Related aromatic ester compounds are known to be effective UV absorbers, indicating significant absorption in the UV-A and UV-B regions. nih.gov This analysis is crucial for understanding the electronic properties of the molecule and for applications where UV absorption is relevant.

Fluorescence Spectroscopy in Characterization Studies

Fluorescence spectroscopy is a sensitive technique that provides information about a molecule's electronic structure, conformation, and environment. It involves the excitation of a molecule to a higher electronic state with UV light and the subsequent emission of light as the molecule returns to its ground state.

While many aromatic compounds are fluorescent, the fluorescence of cyanate esters can vary. The deactivation of the excited state can occur through multiple pathways, including fluorescence, internal conversion, and intersystem crossing. nih.gov For some related aromatic esters, non-radiative deactivation processes like internal conversion to the ground state can be predominant, resulting in weak or no fluorescence. nih.gov

In characterization studies, fluorescence spectroscopy can be employed to:

Assess the purity of the monomer, as impurities may have different fluorescent properties.

Monitor the polymerization (curing) process, as the formation of the triazine ring and the cross-linked network will alter the electronic environment and, consequently, the fluorescence spectrum.

Probe the microenvironment of the resulting polymer network.

Even if the intrinsic quantum yield is low, the technique's sensitivity can still provide valuable qualitative and quantitative data.

Thermal Analysis Techniques in Reaction Monitoring and Product Characterization

Differential Scanning Calorimetry (DSC) for Cure Reactions and Thermal Transitions

Differential Scanning Calorimetry (DSC) is an indispensable thermal analysis technique for studying the curing behavior of thermosetting resins like this compound. bris.ac.uk DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This measurement provides critical information about thermal transitions and chemical reactions. researchgate.net

When this compound is heated, it undergoes a highly selective and exothermic cyclotrimerization reaction, where three cyanate groups react to form a stable triazine ring, creating a highly cross-linked polycyanurate network. researchgate.netbts.gov A typical DSC thermogram for the curing of a cyanate ester monomer shows a distinct exothermic peak. The characteristics of this peak are used to determine key curing parameters. researchgate.net

Onset Temperature (T_onset): The temperature at which the curing reaction begins.

Peak Exotherm Temperature (T_peak): The temperature at which the reaction rate is at its maximum.

Heat of Reaction (ΔH): The total heat evolved during the reaction, which is proportional to the extent of cure. researchgate.net

Glass Transition Temperature (T_g): After curing, subsequent DSC scans are used to measure the glass transition temperature of the resulting polymer. The T_g is a critical property that defines the upper service temperature of the material. bris.ac.ukresearchgate.net

DSC is widely used for quality control, formulation development, and cure kinetic studies of cyanate ester resins. researchgate.netresearchgate.net

Table 2: Representative DSC Data for the Thermal Curing of a Cyanate Ester Monomer

| Parameter | Description | Typical Value Range |

|---|---|---|

| Curing Exotherm | ||

| Onset Temperature (T_onset) | Temperature at which polymerization starts | 150 - 200 °C |

| Peak Temperature (T_peak) | Temperature of maximum reaction rate | 200 - 280 °C |

| Heat of Reaction (ΔH) | Total heat released during cyclotrimerization | 90 - 120 kJ/mol |

| Polymer Properties |

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric analysis (TGA) is a critical technique for assessing the thermal stability of this compound and its derivatives. This analysis provides valuable insights into the material's behavior at elevated temperatures, including the onset of decomposition and the nature of its degradation. The thermal stability of cyanate esters is intrinsically linked to their polymerization (curing) process, which results in the formation of a highly cross-linked polycyanurate network.

Upon heating, cyanate ester monomers, such as this compound, undergo a thermally initiated cyclotrimerization. bts.gov This addition reaction typically occurs at temperatures between 100°C and 200°C, leading to the formation of a six-membered triazine ring structure. bts.gov As a result, the thermal stability profile observed through TGA is predominantly that of the cured polycyanurate resin rather than the uncured monomer. The polymerization process itself does not involve the release of volatile by-products, which is a significant advantage in many applications. bts.gov

The resulting polycyanurate network is characterized by its exceptional thermal stability. The major weight loss for these materials typically occurs at temperatures around 450°C. bts.govresearchgate.net The primary mechanism of thermal decomposition at this temperature is the decyclization of the triazine ring, which leads to the release of volatile decomposition products. bts.govresearchgate.net Under anaerobic conditions, further degradation occurs at temperatures of 450°C to 500°C through the homolytic cleavage of the hydrocarbon backbone. bts.gov

The thermal stability of the polycyanurate is largely independent of the specific chemical structure of the starting cyanate ester monomer. researchgate.net However, the char yield—the amount of residual material left after thermal decomposition—is influenced by the monomer's structure. Generally, a higher aromatic content in the monomer leads to an increased char yield in the resulting polymer. bts.gov

The following table summarizes the key thermal decomposition characteristics for a series of polycyanurates derived from various cyanate ester monomers, illustrating the consistent high thermal stability across this class of thermosets.

| Material Code | Monomer Structure | T5% (°C) | Tmax (°C) | Char Yield at 900°C (%) |

| B-10 | Bisphenol A dicyanate | 455 | 476 | 36 |

| L-10 | Bisphenol E dicyanate | 449 | 468 | 37 |

| M-10 | Bisphenol M dicyanate | 441 | 460 | 30 |

| F-10 | Bisphenol F dicyanate | 449 | 466 | 32 |

| XU-71787 | Dicyclopentadiene-based dicyanate | 441 | 461 | 30 |

| XU-366 | Phenol (B47542) novolac cyanate | 455 | 475 | 58 |

| PT-30 | Phenol novolac cyanate | 448 | 474 | 62 |

| BPCCE | Bisphenol C cyanate ester | 450 | 468 | 41 |

| XU-371 | Phenol novolac cyanate | 443 | 461 | 61 |

Data compiled from studies on polycyanurate thermal degradation. bts.gov

Computational Chemistry and Theoretical Investigations of Cyanic Acid, 4 Methylphenyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometries, electronic distributions, and spectroscopic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) Studies for Geometry Optimization and Bond Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for determining the equilibrium geometry of molecules like Cyanic acid, 4-methylphenyl ester. Through geometry optimization calculations, typically using a functional such as B3LYP with a basis set like 6-31G*, the most stable three-dimensional arrangement of the atoms can be determined. This process minimizes the energy of the molecule with respect to the positions of its nuclei, revealing key bond lengths and angles.

Illustrative Data: The following table presents hypothetical optimized bond lengths and angles for this compound, as would be obtained from a DFT B3LYP/6-31G(d,p) calculation. This data is for illustrative purposes only and is not derived from published computational results.

| Parameter | Value (Å or °) |

| C-O (ester) Bond Length | 1.36 |

| O-C (cyanate) Bond Length | 1.21 |

| C≡N (cyanate) Bond Length | 1.16 |

| C-C (aromatic) Bond Length (avg.) | 1.39 |

| C-C (methyl) Bond Length | 1.51 |

| C-H (aromatic) Bond Length (avg.) | 1.08 |

| C-H (methyl) Bond Length (avg.) | 1.09 |

| C-O-C Bond Angle | 118.5 |

| O-C≡N Bond Angle | 178.0 |

| C-C-C (aromatic) Bond Angle (avg.) | 120.0 |

Ab Initio Methods for Electronic Properties and Spectroscopic Prediction

Ab initio methods, such as Hartree-Fock (HF) theory, provide a pathway to calculate electronic properties from first principles, without empirical parameterization. These methods can be employed to predict various spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, one can generate a theoretical IR spectrum, where the positions and intensities of the peaks correspond to specific vibrational modes of the molecule. Similarly, by calculating the magnetic shielding of each nucleus, a theoretical NMR spectrum can be produced.

Although specific ab initio spectroscopic predictions for this compound are not prevalent in the literature, such calculations would be invaluable for confirming the compound's structure and for interpreting experimental spectra. For instance, the characteristic stretching frequency of the cyanate (B1221674) (O-C≡N) group would be a key feature in the predicted IR spectrum.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Charge Transfer Properties

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity; a smaller gap generally indicates higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl (tolyl) group, while the LUMO is likely to be centered on the electron-withdrawing cyanate group. This separation of the frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation. DFT calculations can provide precise energy values for the HOMO and LUMO, allowing for the quantification of the HOMO-LUMO gap and providing insights into the molecule's electronic behavior.

Illustrative Data: The following table presents hypothetical HOMO and LUMO energies and the resulting energy gap for this compound, as would be obtained from a DFT calculation. This data is for illustrative purposes only.

| Parameter | Energy (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 7.25 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the investigation of conformational changes and intermolecular interactions.

Simulation of Reaction Environments and Catalytic Processes

MD simulations can be used to model the behavior of this compound in various environments, such as in solution or in the presence of a catalyst. These simulations can reveal how solvent molecules arrange themselves around the solute and how a catalyst might interact with the cyanate ester to facilitate a reaction. For instance, in the context of the common cyclotrimerization reaction of cyanate esters to form triazine rings, MD simulations could be used to study the approach and orientation of monomer units prior to reaction, both with and without a catalyst.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction requires identifying the reaction pathway and the associated energy barriers. Computational methods can be used to model the entire reaction coordinate, from reactants to products, and to locate the high-energy transition state that must be overcome for the reaction to proceed.

The cyclotrimerization of cyanate esters is a key reaction in the formation of polycyanurate resins. nii.ac.jp This process is believed to proceed through the formation of an initial dimer, followed by the addition of a third monomer to form the six-membered triazine ring. Computational studies on analogous aryl cyanate systems can provide insights into the energetics of this process. Transition state theory, combined with quantum chemical calculations, allows for the determination of the activation energy of each step in the reaction mechanism. While specific transition state analyses for the cyclotrimerization of this compound are not detailed in the available literature, such studies would be critical for understanding the kinetics and thermodynamics of its polymerization.

Advanced Organic Transformations and Derivative Synthesis Based on Cyanic Acid, 4 Methylphenyl Ester

Heterocyclic Compound Synthesis

The electron-deficient nature of the nitrile carbon in cyanic acid, 4-methylphenyl ester facilitates its participation in pericyclic reactions, providing pathways to various nitrogen-containing heterocyclic structures.

Cycloaddition reactions are powerful tools for the construction of cyclic compounds in a single step. The nitrile group of this compound can act as a 2π component (a dipolarophile or dienophile) in these reactions to form five- and six-membered heterocycles.

1,3-Dipolar Cycloadditions: This class of reactions involves the [3+2] cycloaddition of a 1,3-dipole to a dipolarophile. wikipedia.org The nitrile group in 4-methylphenyl cyanate (B1221674) can serve as the dipolarophile. For instance, in reactions with organic azides (a common 1,3-dipole), the expected product would be a tetrazole derivative. While the Huisgen cycloaddition typically involves an azide (B81097) and an alkyne to form a triazole, the principle extends to nitriles. youtube.comnih.govnih.gov The reaction proceeds via a concerted mechanism where the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. The resulting five-membered ring, a tetrazole, is an aromatic and stable heterocyclic system.

1,4-Dipolar Cycloadditions (Diels-Alder Reactions): In a hetero-Diels-Alder reaction, a heteroatom is part of the diene or dienophile. organic-chemistry.org this compound can function as a heterodienophile due to its C≡N bond. It can react with a conjugated diene (the 4π component) in a [4+2] cycloaddition to form a six-membered azine derivative, specifically a dihydropyridine. The reactivity of the cyanate is enhanced by the electron-withdrawing nature of the aryloxy group. Research on analogous compounds, such as tosyl cyanide, has demonstrated that the C≡N bond readily engages in cycloadditions with dienes to afford substituted pyridines after isomerization. researchgate.net The reaction is typically thermally allowed and proceeds with high stereospecificity. organic-chemistry.org

| Cycloaddition Type | Reactant 2 | Heterocyclic Product Class | Ring Size |

| 1,3-Dipolar | Organic Azide | Tetrazole (Azole) | 5-membered |

| [4+2] Diels-Alder | Conjugated Diene | Dihydropyridine (Azine) | 6-membered |

Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the ring. Their synthesis often involves the condensation of a C-C-C unit with an N-C-N unit (e.g., an amidine or guanidine). youtube.comyoutube.com While direct synthesis from cyanate esters is not a standard route, pyrimidine (B1678525) derivatives can be accessed using cyanic acid analogs like isocyanates.

For example, a common strategy involves the reaction of isocyanates with compounds containing an o-aminonitrile or o-aminoester functionality. nih.gov Another approach involves the multi-component reaction between nitriles, isocyanates, and a third component like a bromomalonate, which proceeds via a Blaise-type synthesis. mdpi.com Given that 4-methylphenyl cyanate possesses a nitrile group, it could plausibly be a component in such a reaction. A hypothetical route could involve the reaction of 4-methylphenyl cyanate with an isocyanate and a suitable active methylene (B1212753) compound under catalytic conditions to construct the pyrimidine core.

Aromatic cyanate esters are key precursors for creating novel carborane-containing materials with exceptional thermal stability. Carboranes are electron-deficient boron cage compounds that can be functionalized with reactive groups like hydroxyl (-OH) or epoxy moieties. mdpi.com These functionalized carboranes can react directly with the cyanate group of aromatic cyanate esters, such as 4-methylphenyl cyanate.

Research has shown that hydroxyl-functionalized carboranes react with cyanate esters to form iminocarbonate linkages, while epoxy-functionalized carboranes yield oxazolidinone rings. mdpi.com These reactions effectively graft the robust carborane cage onto the organic structure. The incorporation of carboranes into cyanate ester systems has been found to significantly enhance the thermal properties of the resulting materials. For instance, adding 30 wt% of certain functionalized carboranes to a cyanate ester resin can increase the ultimate char yield at 1000 °C in air from 0% for the pure resin to over 80%. nih.gov Furthermore, the carborane additives can act as catalysts, reducing the activation energy for the curing (cyclotrimerization) of the cyanate ester resin. mdpi.com

| Functionalized Carborane | Linkage Formed with Cyanate Ester | Resulting Heterocycle |

| Hydroxy-carborane | Iminocarbonate | - |

| Epoxy-carborane | Oxazolidinone | Oxazolidinone |

Polymer Chemistry and Network Formation

The most significant industrial application of this compound and its difunctional analogs (e.g., Bisphenol A dicyanate) is in the field of high-performance thermosetting polymers.

Cyanate ester resins are synthesized through the reaction of phenolic compounds with a cyanogen (B1215507) halide (like cyanogen bromide) in the presence of a base, such as a trialkylamine. The fundamental reaction for a monofunctional ester like this compound involves the cyanation of p-cresol (B1678582).

Upon heating, these cyanate ester monomers undergo a highly efficient, addition-type cyclotrimerization reaction. Three cyanate groups react to form a very stable, six-membered triazine ring (specifically, a 1,3,5-triazine). When difunctional or multifunctional cyanate esters are used, this reaction leads to the formation of a densely cross-linked three-dimensional polymer network, known as a polycyanurate. These polycyanurate networks are renowned for their outstanding properties, including high glass transition temperatures (Tg >250 °C), excellent thermal stability, low dielectric constants, and inherent flame retardancy. mdpi.com

To further enhance properties like toughness and processability while retaining the excellent thermal and dielectric characteristics of polycyanurates, cyanate esters are often formulated into Interpenetrating Polymer Networks (IPNs) or semi-IPNs. nih.govtandfonline.com An IPN consists of two or more distinct polymer networks that are synthesized and/or cross-linked in the immediate presence of each other.

By blending a cyanate ester resin with another polymer system—such as bismaleimides, ethynyl-terminated imides, or thermoplastic polyimides—and curing them simultaneously, a new material with synergistic properties is created. mdpi.comtandfonline.combuaa.edu.cn For example, forming an IPN from a cyanate ester and an ethynyl-terminated imide oligomer can increase the tensile strength and impact strength significantly compared to the pure polycyanurate. buaa.edu.cn The second polymer network can also catalyze the curing of the cyanate ester, allowing for lower processing temperatures. tandfonline.com These advanced materials are highly sought after for applications in the aerospace and microelectronics industries. tandfonline.com

Table: Property Enhancement in Cyanate Ester IPNs Data based on blending Bisphenol A dicyanate with an ethynyl-terminated imide (BETI) oligomer. buaa.edu.cn

| Property | Pure Polycyanurate | IPN (30% BETI) | % Improvement |

| Glass Transition Temp. (Tg) | 297 °C | 309 °C | ~4% |

| 5% Weight Loss Temp. (TGA) | 425 °C | 431 °C | ~1.4% |

| Tensile Strength | 76 MPa | 94 MPa | ~23.7% |

| Impact Strength | 24 kJ/m² | 31 kJ/m² | ~29.2% |

Controlled Polymerization Strategies and Network Architecture Design

The polymerization of cyanate esters, including this compound (p-tolyl cyanate ester), is a critical process for producing high-performance thermosetting polymers known as polycyanurates. These materials are valued for their exceptional thermal stability, low dielectric properties, and high glass transition temperatures, making them suitable for applications in aerospace, electronics, and structural components. iastate.edu The polymerization primarily proceeds through a polycyclotrimerization reaction of the cyanate functional groups (-OCN), forming a highly cross-linked network of triazine rings. mdpi.commdpi.com

Controlled polymerization strategies are essential for tailoring the network architecture and, consequently, the final properties of the polycyanurate. The term 'controlled polymerization' often implies the suppression of chain termination, allowing for the formation of polymers with a predetermined microstructure. nih.gov While traditionally applied to free-radical polymerizations, the principles can be extended to the step-growth polymerization of cyanate esters.

The curing process, which is the practical application of polymerization, is a complex interplay of chemical reactions and physical changes, such as microphase separation and vitrification. mdpi.com The kinetics of this network-forming reaction are crucial for defining the appropriate temperature program for molding. mdpi.com To study the chemical kinetics in detail without the complications of a rapid viscosity increase, model monocyanate esters are often used, as they undergo simple cyclotrimerization without forming a cross-linked network. mdpi.com

Research has shown that the introduction of nanoparticles, such as those made from bisphenol A dicyanate (BADCy) resin, can influence the curing behavior. researchgate.net These nanoparticles can act as reaction sites, inducing the formation of a more complete and regular polymer structure and optimizing the cross-linked network. mdpi.com This approach can be considered a method for designing the network architecture at a microscopic level.

The Avrami equation, a model typically used for analyzing the kinetics of phase transformations, has been effectively applied to describe the formation and growth of gel particles during the curing of cyanate ester resins. researchgate.net This indicates that the polymerization process involves not just chemical reactions but also physical structuring of the network.

Metal catalysts, such as those based on copper, can significantly accelerate the polymerization rate of cyanate esters. researchgate.netbris.ac.uk The catalytic mechanism involves the coordination of the metal ion with the cyanate group, which increases the polarization of the O≡C-N triple bond and makes the carbon atom more susceptible to nucleophilic attack. researchgate.net The nature of the metal ion, its charge, and the surrounding ligands all influence the catalytic activity. researchgate.net For instance, the use of copper(II) acetylacetonate (B107027)/nonylphenol has been shown to reduce the onset of polymerization temperature significantly. bris.ac.uk

The following table summarizes key aspects of controlled polymerization of cyanate esters:

| Polymerization Aspect | Description | Key Findings |

| Reaction Type | Polycyclotrimerization | Forms a network of triazine rings. mdpi.commdpi.com |

| Kinetics | Can be modeled using the Avrami equation. researchgate.net | Diffusion plays a significant role in later stages. mdpi.com |

| Catalysis | Metal complexes (e.g., Cu-based) are effective. researchgate.netbris.ac.uk | Catalysts increase the electrophilicity of the cyanate carbon. researchgate.net |

| Network Control | Use of nanoparticles as seeding agents. researchgate.netmdpi.com | Nanoparticles can lead to a more uniform network. mdpi.com |

Functionalization at the Aromatic Ring and Cyanate Group

The chemical structure of this compound offers two primary sites for functionalization: the aromatic ring and the cyanate group itself. These modifications allow for the synthesis of a wide range of derivatives with tailored properties.

Electrophilic Aromatic Substitution Strategies for Aromatic Modification

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic compounds. wikipedia.org In the case of this compound, the aromatic ring can be subjected to various electrophilic substitution reactions to introduce new functional groups. The existing methyl (-CH₃) and cyanate (-OCN) groups on the ring will direct incoming electrophiles to specific positions, primarily ortho and para to the activating methyl group.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). youtube.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. wikipedia.org

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion. wikipedia.orgmasterorganicchemistry.com This is typically the slow, rate-determining step. masterorganicchemistry.com Subsequently, a proton is lost from the carbon atom that was attacked, restoring the aromaticity of the ring. masterorganicchemistry.com

The selective cyanation of electron-rich aromatic compounds can be achieved using activated aryl cyanates in the presence of a Lewis acid like AlCl₃/HCl, with a preference for the formation of the para-isomer. researchgate.net

The following table outlines common electrophilic aromatic substitution reactions applicable to the aromatic ring of this compound:

| Reaction | Reagents | Product Feature |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Aryl halide derivative |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative |

| Sulfonation | Fuming H₂SO₄ | Arylsulfonic acid derivative |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Aryl ketone derivative |

Nucleophilic Additions to the Cyanate Functionality

The carbon atom of the cyanate group (-O-C≡N) is electrophilic and is therefore susceptible to attack by nucleophiles. researchgate.net This reactivity is fundamental to both the polymerization of cyanate esters and the synthesis of various small-molecule derivatives.

The addition of a nucleophile to the carbon-nitrogen triple bond is a key step. masterorganicchemistry.com For instance, the reaction of cyanate esters with phenols proceeds through an intermediate iminocarbonate to form a triazine ring during polymerization. adeka.co.jp Similarly, reactions with amines, which are basic, can lead to the formation of triazines substituted with amino groups via an isourea intermediate. adeka.co.jp

A classic example of nucleophilic addition to a cyano group is the reaction with a cyanide ion (CN⁻), which attacks the electrophilic carbon atom. chemguide.co.uk While this is more commonly associated with aldehydes and ketones to form cyanohydrins, the principle of nucleophilic attack on a carbon-nitrogen multiple bond is relevant. masterorganicchemistry.comchemguide.co.ukyoutube.com The general mechanism involves the nucleophile attacking the electrophilic carbon, leading to the formation of a new bond and the breaking of the pi bond. masterorganicchemistry.com

The reaction of the cyanate group is sensitive to nucleophilic compounds, which can influence the polymerization process. mdpi.com For example, residual phenols from the synthesis of the cyanate ester can participate in the reaction. mdpi.com

The following table summarizes nucleophilic additions to the cyanate group:

| Nucleophile | Intermediate/Product Type | Significance |

| Phenols | Iminocarbonate | Key step in polycyclotrimerization. adeka.co.jp |

| Amines | Isourea | Leads to amino-substituted triazines. adeka.co.jp |

| Cyanide Ion | Adduct | Illustrates the electrophilic nature of the cyanate carbon. chemguide.co.uk |

Future Directions and Emerging Research Avenues in Cyanic Acid, 4 Methylphenyl Ester Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of aryl cyanate (B1221674) esters, including the 4-methylphenyl derivative, typically involves the reaction of a phenol (B47542) with a cyanogen (B1215507) halide, such as cyanogen bromide, in the presence of a base. While effective, this method utilizes highly toxic and hazardous reagents, posing significant environmental and safety concerns. Future research is increasingly focused on developing greener and more sustainable synthetic pathways.

A primary goal is the replacement of cyanogen halides. Emerging strategies in organic synthesis offer potential alternatives. For instance, nickel-catalyzed cyanation of aryl chlorides or bromides using less toxic cyanide sources like zinc cyanide (Zn(CN)₂) presents a promising route. mdpi.com Another avenue involves cyanide-free approaches, where alternative C1 sources are used to construct the nitrile group. One such method employs formamide as both a cyanide source and solvent, catalyzed by palladium acetate, to convert aryl halides into nitriles. dtic.mil Adapting these modern cyanation techniques to the synthesis of aryl cyanates from p-cresol (B1678582) derivatives could circumvent the need for cyanogen bromide, thus creating a more sustainable manufacturing process.

Furthermore, research into renewable sourcing of the phenolic feedstock is gaining traction. The synthesis of cyanate esters from phenols derived from plant sources and biomass, such as vanillin and creosol, has been demonstrated. researchgate.net Applying this bio-based approach to produce precursors for 4-methylphenyl cyanate or similar structures could significantly reduce the carbon footprint of the resulting polycyanurate materials.

Table 1: Comparison of Synthetic Methodologies for Aryl Cyanates

| Method | Cyanide Source | Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Conventional | Cyanogen Halide (e.g., BrCN) | Base (e.g., Triethylamine) | High yield, well-established | Highly toxic reagent, hazardous byproducts |

| Emerging (Metal-Catalyzed) | Zinc Cyanide (Zn(CN)₂) | Nickel or Palladium complexes | Less toxic cyanide source, milder conditions | Requires metal catalyst, potential for metal contamination |

| Emerging (Cyanide-Free) | Formamide | Palladium complexes | Avoids toxic cyanide salts | May require specific catalysts and conditions |

| Bio-Based Feedstock | Varies (e.g., BrCN) | Varies | Utilizes renewable resources | Dependent on biomass availability and processing |

Advanced Catalysis in Cyanate Ester Chemistry for Controlled Reactions

The cyclotrimerization of cyanate esters is the cornerstone of forming high-performance polycyanurate networks. Traditionally, this reaction is initiated thermally or by using transition metal catalysts like copper or cobalt acetylacetonates. nih.gov However, these methods often require high temperatures and long curing times, and can leave residual metal catalysts in the final product, which can be detrimental to electronic applications. Advanced catalysis research seeks to overcome these limitations by providing more precise control over the polymerization process.

Novel Catalytic Systems:

Ionic Liquids: Imidazolium-based ionic liquids have been shown to accelerate the curing of cyanate esters without the need for metal catalysts. acs.org They can act as both a solvent and a catalyst, potentially leading to more uniform network formation and easier processing.

Carbon Nanotubes (CNTs): Studies have revealed that even small amounts of multi-walled carbon nanotubes can catalyze the polycyclotrimerization of dicyanate esters. This catalytic effect could enable the synthesis of nanocomposites without traditional catalysts, simultaneously enhancing mechanical properties. acs.orgmdpi.com

Lewis Acid Catalysis: Lewis acids are known to catalyze a wide range of organic reactions by activating substrates. researchgate.net Their application in cyanate ester chemistry could lower curing temperatures and influence the reaction pathway, offering a metal-free alternative for controlled polymerization.

Photocatalysis: A significant area of development is the use of light to initiate polymerization. Iron-arene complexes have been demonstrated as effective cationic photoinitiators for the polymerization of aromatic dicyanates. researchgate.netnih.gov This approach allows for spatial and temporal control over the curing process, which is highly desirable for applications like additive manufacturing and photolithography. rsc.org Photocatalyzed polymerization may also lead to a more rigid network structure compared to thermally cured systems. wikipedia.org

These advanced catalytic methods promise to deliver cyanate ester systems that can be cured on-demand, at lower temperatures, and with greater structural precision, expanding their application into advanced manufacturing and electronics.

Integration with Supramolecular Chemistry and Self-Assembly for Hierarchical Structures

While polycyanurates are amorphous thermosets, a frontier of materials science is the introduction of controlled, hierarchical structures at the nanoscale. This can be achieved by integrating principles of supramolecular chemistry and self-assembly into the monomer and network design. The triazine rings that form the nodes of the polycyanurate network are rich in nitrogen atoms and have a planar, aromatic character, making them ideal candidates for directing non-covalent interactions.

Future research could focus on designing cyanate ester monomers, such as derivatives of 4-methylphenyl cyanate, that incorporate specific functional groups capable of forming predictable supramolecular assemblies. These interactions could guide the arrangement of the monomers before and during polymerization, leading to ordered domains within the final cross-linked material.

Potential Supramolecular Interactions:

Hydrogen Bonding: The melamine-cyanuric acid complex is a classic example of extensive, two-dimensional hydrogen bonding networks. acs.org By analogy, incorporating hydrogen bond donors and acceptors into cyanate ester systems could create ordered precursors. The triazine rings themselves can participate in N-H···N interactions, leading to structures like pseudo-honeycomb networks or corrugated rosette layers. researchgate.netrsc.org

π-π Stacking: The aromatic nature of the phenyl and triazine rings promotes π-π stacking. researchgate.net Although typically viewed as a general cohesive force, engineering specific π-stacking motifs could lead to layered or columnar structures at the nanoscale, influencing electronic and mechanical properties.

Coordination Chemistry: Triazine-based ligands are used in coordination chemistry. researchgate.net Incorporating metal-coordinating sites into the monomer could allow for the formation of metal-organic frameworks (MOFs) or other coordinated structures prior to or during curing, templating the final network architecture.

The successful implementation of these strategies could lead to next-generation polycyanurates with anisotropic properties, such as directional thermal conductivity or tailored mechanical responses, by creating ordered hierarchical structures from the molecular level upwards.

Computational Design and Predictive Modeling of Next-Generation Cyanate Ester Systems

The development of new materials is increasingly being accelerated by computational modeling and simulation. For cyanate ester systems, these tools are becoming indispensable for predicting material properties and guiding experimental work, reducing the time and cost associated with trial-and-error approaches.

Molecular Dynamics (MD) Simulations: MD simulations are being used to predict the properties of cyanate ester monomers and their resulting polymer networks. Researchers have used MD to calculate melt properties, predict melting temperatures, and investigate the effect of molecular structure on monomer behavior. rsc.org Furthermore, MD simulations can model the curing process itself, providing insights into the evolution of properties like mass density, volumetric shrinkage, and mechanical strength as a function of the degree of cure. acs.org This allows for a model-driven approach to optimizing processing parameters. acs.org